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Compound of Interest

Compound Name: 187-1, N-WASP inhibitor

Cat. No.: B612432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Invadopodia are actin-rich protrusions that form on the ventral surface of cancer cells, enabling

them to degrade the extracellular matrix (ECM) and invade surrounding tissues, a critical step

in cancer metastasis.[1] These structures are enriched with proteins that regulate actin

dynamics and proteolytic enzymes. A key regulator of the actin polymerization that drives the

formation of invadopodia is the Neural Wiskott-Aldrich Syndrome Protein (N-WASP). N-WASP,

upon activation, stimulates the Arp2/3 complex to initiate the branching of actin filaments,

providing the protrusive force for invadopodia extension. Given its central role, N-WASP is an

attractive target for inhibiting cancer cell invasion.

187-1 is a cell-permeable cyclic peptide that acts as a potent and specific inhibitor of N-WASP.

It functions by stabilizing the autoinhibited conformation of N-WASP, preventing its activation

and subsequent downstream signaling to the Arp2/3 complex. This inhibitory action makes 187-

1 a valuable research tool for elucidating the role of N-WASP in invadopodia formation,

maturation, and function. These application notes provide a comprehensive guide for utilizing

187-1 to study invadopodia in cancer cell lines.

Mechanism of Action of 187-1
187-1 targets the regulatory domain of N-WASP, specifically preventing the conformational

changes required for its activation by upstream signals such as Cdc42 and PIP2. By locking N-

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b612432?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC12083038/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


WASP in its closed, inactive state, 187-1 effectively decouples the upstream signaling from the

downstream actin polymerization machinery. This leads to a reduction in the formation of

functional invadopodia and a subsequent decrease in ECM degradation.

Applications in Invadopodia Research
The N-WASP inhibitor 187-1 can be utilized in a variety of experimental contexts to probe the

significance of N-WASP-mediated actin dynamics in cancer cell invasion:

Inhibition of Invadopodia Formation: To directly assess the role of N-WASP in the biogenesis

of invadopodia.

Matrix Degradation Assays: To quantify the impact of N-WASP inhibition on the proteolytic

activity of cancer cells.

Cell Invasion Assays: To determine the effect of blocking invadopodia function on the

invasive potential of cancer cells through complex biological barriers.

Signal Transduction Studies: To dissect the signaling pathways upstream and downstream of

N-WASP activation in the context of invadopodia.

Data Presentation
Quantitative Data on the Effects of 187-1
While the inhibitory effect of 187-1 on N-WASP-mediated processes is well-established,

comprehensive dose-response data for its specific effects on invadopodia formation and matrix

degradation are not readily available in a single, consolidated source. The following tables

provide a template for how such data could be structured. Researchers are encouraged to

perform dose-response experiments to determine the optimal concentration of 187-1 for their

specific cell line and experimental conditions.

Table 1: Effect of 187-1 on Invadopodia Formation
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187-1
Concentration
(µM)

Cell Line

Percentage of
Cells with
Invadopodia
(%)

Average
Number of
Invadopodia
per Cell

Reference

0 (Control)
e.g., MDA-MB-

231

Empirically

Determined

Empirically

Determined
N/A

1
e.g., MDA-MB-

231

Empirically

Determined

Empirically

Determined
N/A

5
e.g., MDA-MB-

231

Empirically

Determined

Empirically

Determined
N/A

10
e.g., MDA-MB-

231

Empirically

Determined

Empirically

Determined
N/A

20
e.g., MDA-MB-

231

Empirically

Determined

Empirically

Determined
N/A

Table 2: Effect of 187-1 on Matrix Degradation

187-1
Concentration
(µM)

Cell Line
Average
Degraded Area
per Cell (µm²)

Percentage of
Degrading
Cells (%)

Reference

0 (Control) e.g., NPC43
Empirically

Determined

Empirically

Determined
N/A

1 e.g., NPC43
Empirically

Determined

Empirically

Determined
N/A

5 e.g., NPC43
Empirically

Determined

Empirically

Determined
N/A

10 e.g., NPC43
Empirically

Determined

Empirically

Determined
N/A

20 e.g., NPC43
Empirically

Determined

Empirically

Determined
N/A
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Note: A study on HaCaT cells showed that 10 µM 187-1 significantly decreased the rate of cell

migration to 85% of the control.[2] However, this is an indirect measure of invadopodia function.

Experimental Protocols
Protocol 1: Invadopodia Formation Assay Using 187-1
This protocol details the steps to assess the effect of the N-WASP inhibitor 187-1 on the

formation of invadopodia in cultured cancer cells.

Materials:

Cancer cell line of interest (e.g., MDA-MB-231, NPC43)

Complete cell culture medium

Sterile glass coverslips (18 mm)

Poly-L-lysine solution (50 µg/mL in sterile PBS)

Fibronectin (10 µg/mL in sterile PBS)

N-WASP inhibitor 187-1 (stock solution in DMSO)

DMSO (vehicle control)

4% Paraformaldehyde (PFA) in PBS

0.1% Triton X-100 in PBS

Bovine Serum Albumin (BSA) for blocking

Primary antibodies: anti-Cortactin, anti-TKS5

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 568)

DAPI (4',6-diamidino-2-phenylindole)

Mounting medium
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Fluorescence microscope

Procedure:

Coating Coverslips:

Sterilize glass coverslips.

Coat coverslips with 50 µg/mL poly-L-lysine for 20 minutes at room temperature.

Wash three times with sterile PBS.

Coat with 10 µg/mL fibronectin for 2 hours at 37°C or overnight at 4°C.

Wash three times with sterile PBS before cell seeding.

Cell Seeding and Treatment:

Place coated coverslips in a 12-well plate.

Seed cells onto the coverslips at a density that will result in a sub-confluent monolayer

after overnight incubation.

Allow cells to adhere and spread for at least 4 hours.

Treat the cells with varying concentrations of 187-1 (e.g., 1, 5, 10, 20 µM) and a vehicle

control (DMSO) for a predetermined time (e.g., 4-16 hours). The optimal treatment time

should be determined empirically.

Immunofluorescence Staining:

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

Wash three times with PBS.
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Block with 1% BSA in PBS for 1 hour at room temperature.

Incubate with primary antibodies (e.g., anti-cortactin and/or anti-TKS5) diluted in blocking

buffer overnight at 4°C.

Wash three times with PBS.

Incubate with appropriate fluorescently labeled secondary antibodies and fluorescently

labeled phalloidin in blocking buffer for 1 hour at room temperature, protected from light.

Wash three times with PBS.

Counterstain nuclei with DAPI for 5 minutes.

Wash twice with PBS.

Imaging and Quantification:

Mount the coverslips onto glass slides using mounting medium.

Image the cells using a fluorescence microscope.

Identify invadopodia as puncta co-localizing F-actin and cortactin/TKS5.

Quantify the percentage of cells with invadopodia and the number of invadopodia per cell

for each treatment condition. At least 100 cells should be counted per condition in each of

three independent experiments.[3]

Protocol 2: Gelatin Degradation Assay with 187-1
This protocol is designed to measure the effect of 187-1 on the ECM-degrading ability of

invadopodia.

Materials:

All materials from Protocol 1

Fluorescently labeled gelatin (e.g., Oregon Green 488 conjugate)
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0.5% Glutaraldehyde in PBS

Procedure:

Preparation of Fluorescent Gelatin-Coated Coverslips:

Sterilize and coat coverslips with poly-L-lysine as described in Protocol 1.

Incubate coverslips with 0.5% glutaraldehyde for 15 minutes.

Wash three times with sterile PBS.

Invert the coverslips onto a drop of the fluorescent gelatin solution on a piece of parafilm

and incubate for 10 minutes at room temperature.

Wash extensively with PBS.

Quench the remaining glutaraldehyde by incubating with cell culture medium for 30

minutes at 37°C.

Cell Seeding, Treatment, and Incubation:

Place the gelatin-coated coverslips in a 12-well plate.

Seed cells onto the coverslips.

Treat with 187-1 or vehicle control as described in Protocol 1.

Incubate for a period sufficient to allow for matrix degradation (e.g., 8-24 hours). This time

will vary depending on the cell type.

Fixing and Staining:

Fix and stain the cells for F-actin and nuclei (DAPI) as described in Protocol 1. Staining for

invadopodia markers like cortactin is also recommended to co-localize degradation sites

with invadopodia.

Imaging and Quantification:
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Image the coverslips using a fluorescence microscope.

Areas of gelatin degradation will appear as dark spots in the fluorescent gelatin layer.

Quantify the degraded area per cell using image analysis software such as ImageJ.[3] The

total area of degradation is measured and normalized to the number of cells in the field of

view.

Visualizations
Signaling Pathway of Invadopodia Formation
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Caption: Signaling pathway of N-WASP-mediated invadopodia formation and its inhibition by

187-1.

Experimental Workflow
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Caption: Workflow for assessing the effect of 187-1 on invadopodia formation and function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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